Methyl 5-bromo-2-nitrobenzoate

説明

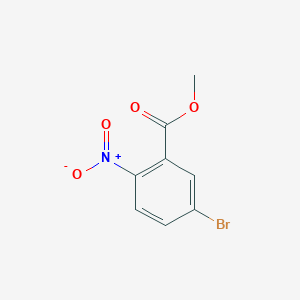

Methyl 5-bromo-2-nitrobenzoate is an organic compound with the molecular formula C8H6BrNO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 are replaced by a bromine atom and a nitro group, respectively. This compound is used in various chemical syntheses and has applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-nitrobenzoate can be synthesized through a multi-step process involving nitration, bromination, and esterification. The nitration of methyl benzoate produces methyl 3-nitrobenzoate, which is then brominated to yield this compound. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or N-bromosuccinimide for bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents used are often

生物活性

Methyl 5-bromo-2-nitrobenzoate is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula CHBrNO and features a bromine atom and a nitro group attached to a benzoate structure. Its chemical properties make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals.

Synthesis

The synthesis of this compound typically involves the bromination of 2-nitrobenzoic acid followed by esterification. The following steps outline a general synthetic route:

- Bromination : 2-Nitrobenzoic acid is treated with bromine in a suitable solvent to introduce the bromine substituent.

- Esterification : The resulting acid is then reacted with methanol in the presence of an acid catalyst to form the ester.

Antimicrobial Properties

This compound has demonstrated significant antibacterial and antifungal activities. Research indicates that it exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria have been reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 1.0 |

| Escherichia coli | 0.5 |

| Bacillus cereus | 0.8 |

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects may involve the inhibition of key metabolic pathways in microbial cells. It has been hypothesized that compounds with similar structures can disrupt cell wall synthesis or interfere with protein synthesis, leading to microbial cell death.

Case Studies

- Study on Antibacterial Activity : A study published in Molecules evaluated various nitrobenzoate derivatives, including this compound, for their antibacterial efficacy. The compound showed promising results against Gram-positive bacteria, particularly S. aureus, indicating its potential as an antibiotic agent .

- Fungal Inhibition : Another investigation focused on the antifungal properties of this compound against Candida species. The compound demonstrated significant inhibition at concentrations as low as 0.6 mg/mL, suggesting its potential use in treating fungal infections .

- In Vivo Studies : In vivo studies have also been conducted to assess the safety profile and therapeutic potential of this compound. Animal models treated with this compound showed no significant adverse effects at therapeutic doses, indicating a favorable safety margin .

科学的研究の応用

Pharmaceutical Applications

Methyl 5-bromo-2-nitrobenzoate is recognized as a valuable intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in the development of:

- Antimicrobial Agents : Used in synthesizing compounds that target bacterial infections.

- Analgesics : It serves as a precursor for pain relief medications.

- Anti-inflammatory Drugs : The compound is involved in creating drugs that reduce inflammation .

Case Study : A study demonstrated the effectiveness of this compound in synthesizing new classes of anti-inflammatory agents, showcasing its potential to enhance therapeutic efficacy while minimizing side effects.

Dyes and Pigments

One of the primary applications of this compound is as an intermediate in dye production. It facilitates the synthesis of:

- Azo Dyes

- Anthraquinone Dyes

- Triarylmethane Dyes

These dyes are extensively used in textile dyeing, printing inks, and plastics, contributing significantly to the colorant industry .

| Type of Dye | Application Area |

|---|---|

| Azo Dyes | Textiles |

| Anthraquinone Dyes | Printing Inks |

| Triarylmethane Dyes | Plastics |

Polymer Production

This compound is also utilized in the production of various polymers. It acts as a precursor for synthesizing:

- Polyester Resins

- Polyurethane Resins

- Polyvinyl Chloride (PVC)

These polymers find applications in manufacturing plastics, adhesives, and coatings, making them essential for numerous industrial processes .

Agrochemicals

In the agrochemical sector, this compound is used to develop herbicides and pesticides. Its ability to modify chemical structures enables the creation of effective agrochemical products aimed at enhancing crop yield and protection against pests .

Fragrances and Flavors

The compound serves as a precursor for synthesizing various fragrance ingredients, including aldehydes, ketones, and esters. These ingredients are integral to the formulation of perfumes and personal care products .

Surfactants and Solvents

This compound is involved in producing surfactants that are widely used in:

- Personal Care Products

- Cleaning Agents

- Food Processing

Additionally, it can be transformed into solvents utilized in paints, inks, and adhesives .

特性

IUPAC Name |

methyl 5-bromo-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-14-8(11)6-4-5(9)2-3-7(6)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVNSGSUEVSJIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590460 | |

| Record name | Methyl 5-bromo-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883554-93-6 | |

| Record name | Methyl 5-bromo-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。